molecular formula C10H6BrF2N B13549025 5-Bromo-1-(difluoromethyl)isoquinoline

5-Bromo-1-(difluoromethyl)isoquinoline

Cat. No.: B13549025
M. Wt: 258.06 g/mol
InChI Key: CSEXCYCOVUOJEM-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6BrF2N. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)isoquinoline typically involves the introduction of the bromine and difluoromethyl groups onto the isoquinoline ring. One common method is the bromination of isoquinoline followed by difluoromethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The difluoromethylation can be carried out using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-(difluoromethyl)isoquinoline
  • 5-Chloro-1-(difluoromethyl)isoquinoline
  • 5-Iodo-1-(difluoromethyl)isoquinoline

Uniqueness

5-Bromo-1-(difluoromethyl)isoquinoline is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. The bromine atom allows for further functionalization through substitution reactions, while the difluoromethyl group enhances the compound’s stability and lipophilicity .

Properties

Molecular Formula

C10H6BrF2N

Molecular Weight

258.06 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)isoquinoline

InChI

InChI=1S/C10H6BrF2N/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-5,10H

InChI Key

CSEXCYCOVUOJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)F)C(=C1)Br

Origin of Product

United States

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